

# Myristyl Palmitate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Myristyl palmitate*

Cat. No.: *B143673*

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CAS Number: 4536-26-9 Molecular Formula: C<sub>30</sub>H<sub>60</sub>O<sub>2</sub>

This technical guide provides an in-depth overview of **myristyl palmitate**, a wax ester of significant interest in pharmaceutical and cosmetic formulations. The document details its physicochemical properties, synthesis, and analytical methods, with a focus on its applications in drug delivery and topical preparations.

## Physicochemical Properties

**Myristyl palmitate** is the ester formed from the condensation of myristyl alcohol (1-tetradecanol) and palmitic acid (hexadecanoic acid).<sup>[1]</sup> It is a white to off-white, waxy solid at room temperature.<sup>[2][3][4]</sup> Its lipophilic nature makes it insoluble in water but slightly soluble in solvents like chloroform and hexane.<sup>[2][3][5]</sup>

The following table summarizes the key physicochemical properties of **myristyl palmitate**.

Property	Value	Reference
Molecular Weight	452.8 g/mol	[3][6]
Melting Point	49-51 °C	[2][3][4]
Boiling Point (Predicted)	484.9 ± 13.0 °C	[3]
Density (Predicted)	0.858 ± 0.06 g/cm <sup>3</sup>	[3]
LogP (Predicted)	14.1	[5][6]
Solubility	Chloroform (Slightly), Hexane (Slightly)	[2][3][5]

## Synthesis and Purification

**Myristyl palmitate** is synthesized through the esterification of myristyl alcohol and palmitic acid.[1] A common laboratory-scale synthesis involves an acid-catalyzed reaction.

### Experimental Protocol: Acid-Catalyzed Esterification

#### 1. Reaction Setup:

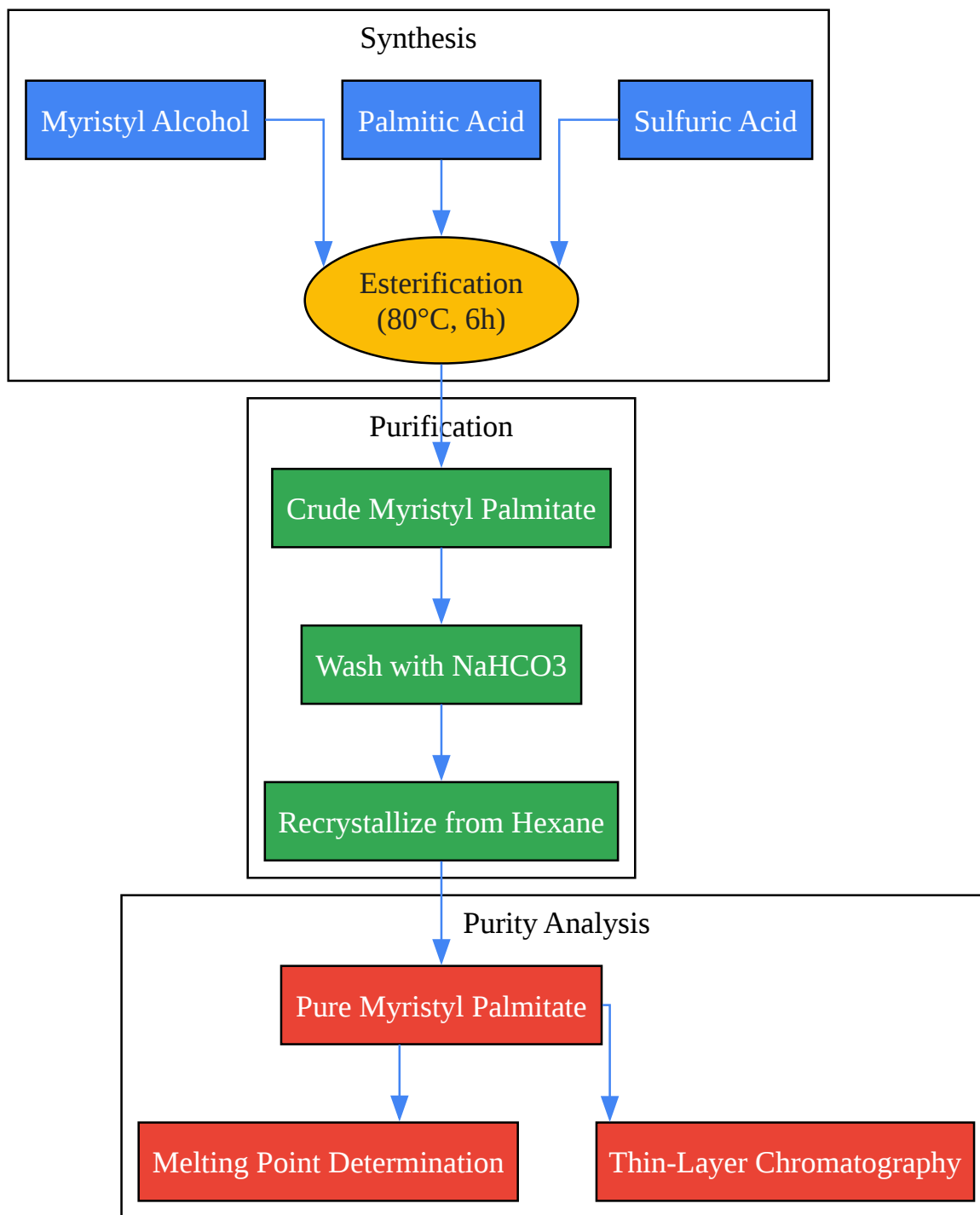
- Myristyl alcohol and palmitic acid are combined in a 1:1.5 molar ratio in a round-bottom flask.
- Sulfuric acid is added as a catalyst.
- The mixture is heated to 80°C for 6 hours with constant stirring.[1]

#### 2. Purification:

- After the reaction is complete, the mixture is washed with a sodium bicarbonate solution to neutralize the remaining sulfuric acid.
- The crude **myristyl palmitate** is then purified by recrystallization from hexane.[1]

#### 3. Purity Assessment:

- The purity of the final product can be assessed by determining its melting point, which is expected to be in the range of 45–50°C.
- Thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (9:1) can also be used to verify purity.[\[1\]](#)



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Synthesis and Purification Workflow of **Myristyl Palmitate**.

## Analytical Methods

Several analytical techniques can be employed for the characterization and quantification of **myristyl palmitate**.

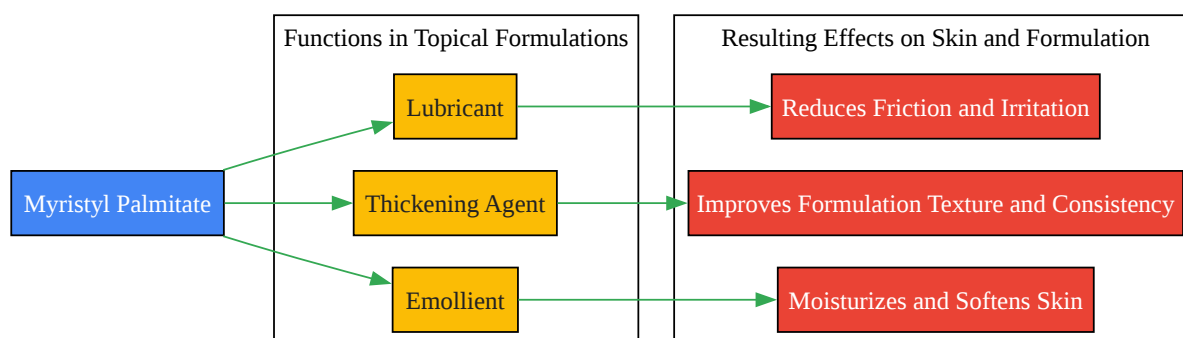
Analytical Method	Purpose	Key Parameters	Reference
Gas Chromatography-Mass Spectrometry (GC-MS)	Quantification in biological and environmental samples	- Column: Polar capillary columns (e.g., DB-5MS)- Derivatization: Trimethylsilylation to enhance volatility- Internal Standard: Isotopically labeled analogs (e.g., deuterated palmitic acid)	[1]
High-Performance Liquid Chromatography (HPLC)	Separation and quantification of related lipid esters	Used for separating structurally similar triacylglycerols and palmitate esters.	[7]
Infrared (IR) Spectroscopy	Structural confirmation	Identifies characteristic functional groups.	[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation	Provides detailed information about the molecular structure.	[6]

## Applications in Drug Development

**Myristyl palmitate**'s properties make it a valuable excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

## Role in Topical Formulations

In topical formulations, **myristyl palmitate** serves multiple functions that contribute to the overall efficacy and aesthetic appeal of the product.



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#### Functional Roles of **Myristyl Palmitate** in Topical Formulations.

As an emollient, it helps to soften and moisturize the skin by forming a protective barrier that reduces water loss.[1][8] Its role as a thickening agent is crucial for achieving the desired viscosity and stability in creams and lotions.[1][8] Additionally, its lubricating effect can reduce friction and potential irritation on the skin.[1][8]

## Use in Drug Delivery Systems

**Myristyl palmitate** is utilized as a lipid matrix in nanostructured drug delivery systems.[1] Its biocompatibility and biodegradability make it a suitable carrier for enhancing the encapsulation efficiency and stability of therapeutic agents.[1] In transdermal drug delivery, fatty acid esters like **myristyl palmitate** can act as penetration enhancers, reversibly modifying the barrier properties of the stratum corneum to facilitate drug absorption.

## Experimental Protocol: In Vitro Skin Permeation Study

The following protocol outlines a standard method for evaluating the efficacy of **myristyl palmitate** as a penetration enhancer in a topical formulation using Franz diffusion cells.

### 1. Skin Membrane Preparation:

- Full-thickness abdominal skin is excised from a suitable animal model (e.g., Wistar rats).
- Subcutaneous fat and connective tissue are carefully removed.
- The prepared skin is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

### 2. Franz Diffusion Cell Setup:

- The receptor compartment is filled with a known volume of a suitable buffer, such as phosphate-buffered saline (PBS, pH 7.4), to maintain sink conditions.
- The receptor medium is continuously stirred and maintained at  $32 \pm 0.5$  °C to mimic physiological skin temperature.

### 3. Formulation Application:

- A precise amount of the formulation containing the active pharmaceutical ingredient (API) and **myristyl palmitate** is applied uniformly to the skin surface in the donor compartment.
- The donor compartment is covered to prevent evaporation.

### 4. Sampling:

- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor medium is withdrawn for analysis.
- An equal volume of fresh, pre-warmed receptor medium is immediately added back to maintain a constant volume.

### 5. Drug Quantification:

- The concentration of the API in the collected samples is determined using a validated analytical method, such as HPLC.

- The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation flux.

## Safety and Regulation

**Myristyl palmitate** is generally considered safe for use in cosmetic and pharmaceutical products.[9] Studies have shown it to have minimal to mild skin irritation potential and no sensitization effects in guinea pig models.[1] It is listed as an active substance in the EPA's TSCA inventory.[6]

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- To cite this document: BenchChem. [Myristyl Palmitate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143673#myristyl-palmitate-cas-number-and-molecular-formula]

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